molecular formula C10H12FNO B3052612 4-(4-Fluoro-phenyl)-morpholine CAS No. 4280-40-4

4-(4-Fluoro-phenyl)-morpholine

Cat. No. B3052612
CAS RN: 4280-40-4
M. Wt: 181.21 g/mol
InChI Key: NSTVGWPAPZDCDY-UHFFFAOYSA-N
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Description

4-(4-Fluoro-phenyl)-morpholine, also known as 4-Fluoro-morpholine, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of morpholine, which is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its ring structure. The addition of a fluorine atom to the phenyl group of morpholine produces 4-Fluoro-morpholine, which has unique properties that make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-phenyl)-morpholinepholine is not fully understood, but studies have suggested that it may act as an inhibitor of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the levels of acetylcholine, which is a neurotransmitter that is important for learning and memory.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-Fluoro-phenyl)-morpholinepholine has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of diseases such as arthritis and cardiovascular disease. Additionally, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-Fluoro-phenyl)-morpholinepholine in lab experiments is its unique properties, which make it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on the body. Additionally, more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 4-(4-Fluoro-phenyl)-morpholinepholine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent. Additionally, more research is needed to determine its safety and efficacy in humans, as well as its potential for drug interactions.

Scientific Research Applications

The unique properties of 4-(4-Fluoro-phenyl)-morpholinepholine make it a promising candidate for drug development. It has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 4-(4-Fluoro-phenyl)-morpholinepholine can inhibit the growth of cancer cells and reduce the accumulation of amyloid beta plaques in the brain, which are associated with Alzheimer's disease.

properties

IUPAC Name

4-(4-fluorophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTVGWPAPZDCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463307
Record name 4-(4-Fluoro-phenyl)-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)morpholine

CAS RN

4280-40-4
Record name 4-(4-Fluoro-phenyl)-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-fluorophenyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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